molecular formula C20H23NO3S2 B2944733 2-(Benzylthio)-1-(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)ethanone CAS No. 1788845-55-5

2-(Benzylthio)-1-(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)ethanone

Cat. No.: B2944733
CAS No.: 1788845-55-5
M. Wt: 389.53
InChI Key: NYXVIPMASMBIRH-UHFFFAOYSA-N
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Description

2-(Benzylthio)-1-(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)ethanone is a synthetic organic compound provided for research and development purposes. This molecule features a pyrrolidine ring, a structural motif found in many pharmacologically active compounds and synthetic cathinones that act as potent inhibitors of plasma membrane monoamine transporters (e.g., DAT, NET, SERT) . The unique integration of a benzylthio group and a phenylsulfonyl moiety suggests potential for investigating structure-activity relationships (SAR), particularly in the context of transporter inhibition versus substrate release . Its primary research applications are in neuroscience and medicinal chemistry, serving as a reference standard or a chemical precursor for synthesizing novel analogs. This product is intended for laboratory analysis only and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

1-[2-(benzenesulfonylmethyl)pyrrolidin-1-yl]-2-benzylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3S2/c22-20(15-25-14-17-8-3-1-4-9-17)21-13-7-10-18(21)16-26(23,24)19-11-5-2-6-12-19/h1-6,8-9,11-12,18H,7,10,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYXVIPMASMBIRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CSCC2=CC=CC=C2)CS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzylthio)-1-(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)ethanone typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the reaction of benzylthiol with an appropriate electrophile, followed by the incorporation of the pyrrolidin-1-yl group through nucleophilic substitution. Finally, the phenylsulfonylmethyl group is introduced via sulfonylation under controlled conditions, such as in the presence of a base and sulfonyl chloride.

Industrial Production Methods: In an industrial setting, this compound can be produced using a scaled-up version of the laboratory synthesis. The process involves careful control of reaction parameters such as temperature, solvent choice, and purification techniques to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and pyrrolidinyl nitrogen sites. Common oxidizing agents include hydrogen peroxide and peracids.

  • Reduction: Reduction reactions typically target the carbonyl group and can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: Nucleophilic and electrophilic substitution reactions are feasible due to the presence of reactive sites within the molecule. Halogenation, alkylation, and sulfonation are common examples.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide in acetic acid or dimethyl sulfoxide.

  • Reduction: Sodium borohydride in methanol or tetrahydrofuran.

  • Substitution: Alkyl halides in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

Major Products Formed:

  • Oxidation typically yields sulfoxides or sulfones.

  • Reduction leads to the formation of alcohols or amines.

  • Substitution reactions produce a variety of substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(Benzylthio)-1-(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)ethanone has been extensively studied for its applications in:

  • Chemistry: As a building block in organic synthesis, it is used to prepare a variety of complex molecules.

  • Medicine: Investigated for its potential pharmacological properties, including antibacterial, antifungal, and anticancer activities.

  • Industry: Used in the synthesis of advanced materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Benzylthio)-1-(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)ethanone involves interaction with specific molecular targets, such as enzymes or receptors. The benzylthio and phenylsulfonyl groups can interact with active sites through hydrogen bonding or hydrophobic interactions, leading to inhibition or modulation of biological activities. Pathways affected include oxidative stress response and signal transduction processes.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s phenylsulfonyl group is a strong electron-withdrawing substituent, which may influence reactivity compared to the electron-rich thiazepane ring in ’s analog .
  • 1-(2-Amino-6-nitrophenyl)ethanone () diverges significantly, featuring nitro and amino groups on an aromatic ring, suggesting distinct reactivity and applications .

Comparative Analysis of Physicochemical Properties

Table 2: Physicochemical Properties

Property Target Compound 2-(Benzo[d]thiazol-2-ylthio)-... 1-(2-Amino-6-nitrophenyl)ethanone
Molecular Weight (g/mol) Not reported 407.6 180.16
Melting/Boiling Points Not reported Not reported Not reported
Solubility Not reported Not reported Not reported

Insights :

  • Limited data on physical properties hinder direct comparisons. The benzothiazole-containing compound () has a higher molecular weight (407.6 g/mol) due to its extended heterocyclic system .
  • The nitro compound () is smaller (180.16 g/mol) and may exhibit higher polarity due to its nitro and amino groups .

Biological Activity

2-(Benzylthio)-1-(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)ethanone is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₉H₂₁N₃O₃S₂
Molecular Weight375.5 g/mol
CAS Number1448076-20-7
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It exhibits potential as an inhibitor in enzymatic pathways, particularly those involved in oxidative phosphorylation (OXPHOS), which is crucial for ATP production in cells.

Enzyme Inhibition

Research indicates that compounds with similar structures can inhibit mitochondrial Complex I, leading to decreased ATP synthesis and increased apoptosis in cancer cells. For instance, a related compound demonstrated an IC₅₀ of 118.5 nM against OXPHOS in galactose media, indicating potent inhibitory activity on mitochondrial function .

Biological Activity Studies

Several studies have explored the biological activities associated with this compound:

  • Cytotoxicity : In vitro studies have shown that the compound can exhibit cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent.
  • Enzyme Interaction : The compound may interact with specific enzymes involved in metabolic pathways, influencing cellular processes such as proliferation and apoptosis.

Case Study 1: Anticancer Activity

In a study examining the effects of benzene-sulfonamide derivatives, compounds structurally related to this compound were tested against pancreatic cancer cell lines. Results indicated that these compounds significantly inhibited cell growth, with some derivatives achieving IC₅₀ values as low as 0.58 μM .

Case Study 2: Mechanistic Insights

Another study focused on the structure-activity relationship (SAR) of similar compounds showed that modifications to the benzylthio and phenylsulfonyl groups could enhance biological activity. The optimal configuration was found to be critical for maintaining potency against targeted enzymes .

Q & A

Q. What synthetic strategies are recommended for preparing 2-(Benzylthio)-1-(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)ethanone?

A multi-step approach is typically employed:

  • Step 1 : Synthesize the pyrrolidine sulfonylmethyl intermediate via nucleophilic substitution. For example, react a pyrrolidine derivative with phenylsulfonylmethyl chloride under alkaline conditions (e.g., triethylamine in acetone), as demonstrated in analogous alkylation reactions .
  • Step 2 : Introduce the benzylthio-ethanone moiety. Thiol-alkylation between 2-mercaptoethanone derivatives and benzyl halides can be performed under inert conditions (e.g., Schlenk line) to prevent oxidation of the thiol group.
  • Step 3 : Purify intermediates using column chromatography (silica gel, hexane/ethyl acetate gradients) and validate purity via HPLC (>95% by area normalization) .

Q. What spectroscopic methods are critical for structural confirmation?

  • 1H/13C NMR : Key signals include:
    • Pyrrolidine protons (δ ~1.8–3.5 ppm, multiplet) and sulfonyl methylene (δ ~4.5 ppm, singlet) .
    • Benzylthio group (δ ~3.8–4.2 ppm for SCH2 and aromatic protons at δ ~7.2–7.5 ppm).
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and fragmentation patterns consistent with sulfonyl and benzylthio groups.
  • Elemental Analysis : Validate empirical formula (e.g., C, H, N, S content within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can conflicting NMR data for the pyrrolidine sulfonylmethyl group be resolved?

Discrepancies in chemical shifts may arise from conformational flexibility or solvent effects. Mitigation strategies include:

  • Variable Temperature NMR : Analyze signals at 25°C and −40°C to identify dynamic processes (e.g., ring puckering in pyrrolidine).
  • Solvent Screening : Compare DMSO-d6 vs. CDCl3 to assess hydrogen bonding interactions with the sulfonyl group.
  • 2D Experiments (COSY, HSQC) : Resolve overlapping peaks and assign quaternary carbons unambiguously .

Q. What crystallographic techniques are suitable for resolving the 3D structure of this compound?

  • Single-Crystal X-Ray Diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., methanol/dichloromethane). Key parameters:
    • Data Collection : Use a Mo-Kα source (λ = 0.71073 Å) at 100 K to minimize thermal motion.
    • Refinement : Achieve R-factor <0.05 using SHELXL. For example, analogous sulfonamide-pyrrolidine structures show mean C–C bond lengths of 1.52 Å and torsional angles <5° deviations from ideal geometry .
  • Cambridge Structural Database (CSD) : Compare bond lengths/angles with related sulfonyl-pyrrolidine derivatives (e.g., CSD refcode: YOZXOY) .

Q. How can computational chemistry aid in understanding its reactivity with biological targets?

  • Docking Studies (AutoDock Vina) : Model interactions with enzymes (e.g., kinases or proteases) using the sulfonyl group as a hydrogen-bond acceptor.
  • DFT Calculations (Gaussian 16) : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., sulfur atoms prone to oxidation).
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .

Q. How to address low yields in the final coupling step?

  • Reaction Optimization :
    • Catalyst Screening : Test Pd(OAc)2/Xantphos for Suzuki-Miyaura coupling if aryl halides are intermediates.
    • Solvent Effects : Switch from DMF to THF or toluene to reduce side reactions.
    • Temperature Control : Perform reactions at 0°C to minimize decomposition of the benzylthio group.
  • Byproduct Analysis (LC-MS) : Identify dimers or oxidized products (e.g., sulfones) and adjust stoichiometry or add antioxidants (e.g., BHT) .

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